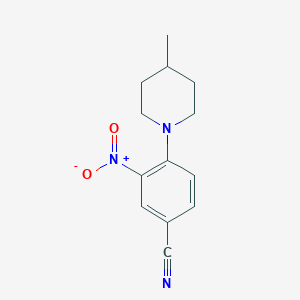

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile

Descripción

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile is a nitrile-containing aromatic compound featuring a nitro group at the meta position and a 4-methylpiperidinyl substituent at the para position. The molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules .

Propiedades

IUPAC Name |

4-(4-methylpiperidin-1-yl)-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-4-6-15(7-5-10)12-3-2-11(9-14)8-13(12)16(17)18/h2-3,8,10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNCANUHEBGIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile typically involves the reaction of 4-methylpiperidine with 3-nitrobenzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 3-nitrobenzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitrile group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Nucleophiles: Amines, alcohols.

Major Products

Reduction: 4-(4-Methylpiperidin-1-yl)-3-aminobenzonitrile.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Oxidation: 4-(4-Carboxypiperidin-1-yl)-3-nitrobenzonitrile.

Aplicaciones Científicas De Investigación

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Mecanismo De Acción

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Functional Group Variations

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide (CAS 6637-54-3)

- Molecular Formula : C₁₃H₁₆N₄O₃

- Molecular Weight : 263.30 g/mol

- Key Difference : Replacement of the nitrile (-CN) with a benzamide (-CONH₂) group.

- This modification may alter target binding affinity in biological systems .

5-Nitro-2-(piperidin-1-yl)benzonitrile (CAS 6574-15-8)

- Molecular Formula : C₁₂H₁₃N₃O₂

- Molecular Weight : 231.25 g/mol

- Key Difference : Nitro group at the 5-position (para to nitrile) instead of the 3-position, and an unsubstituted piperidine ring.

- Impact: Positional isomerism alters electronic resonance effects.

Substituent Variations on the Piperidine Ring

4-(Cyclopentylamino)-3-nitrobenzonitrile (CAS 320405-99-0)

- Molecular Formula : C₁₂H₁₃N₃O₂

- Molecular Weight : 231.25 g/mol

- Key Difference: Cyclopentylamino group replaces the 4-methylpiperidinyl moiety.

- Impact : The five-membered cyclopentyl ring introduces conformational rigidity compared to the six-membered piperidine. This may influence binding to sterically constrained targets, though the reduced molecular weight could enhance solubility .

N-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide

- Key Difference : Incorporation of a sulfonyl linker between the piperidine and aromatic ring, with a 5-nitrofuran carboxamide tail.

- This compound has demonstrated activity in apoptotic pathways, highlighting the pharmacological relevance of such structural motifs .

Positional Isomerism and Electronic Effects

- Nitro Group Positioning :

- 3-Nitro (Target Compound) : Meta to nitrile, directing electron withdrawal primarily through inductive effects.

- 5-Nitro (CAS 6574-15-8) : Para to nitrile, enabling resonance stabilization between nitro and nitrile groups.

- Impact : The 3-nitro configuration in the target compound may reduce aromatic ring reactivity compared to para-nitro derivatives, influencing stability in synthetic or metabolic environments .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Solubility (Predicted) |

|---|---|---|---|

| 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile | 245.28 | ~2.5 | Low in water |

| 4-(Cyclopentylamino)-3-nitrobenzonitrile | 231.25 | ~2.0 | Moderate in DMSO |

| 5-Nitro-2-(piperidin-1-yl)benzonitrile | 231.25 | ~1.8 | Moderate in water |

| 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide | 263.30 | ~1.2 | High in polar solvents |

<sup>*</sup>Estimated using fragment-based methods.

Actividad Biológica

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound is characterized by the following structural formula:

It features a nitro group and a piperidine moiety, which are critical for its biological interactions.

The biological activity of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile primarily involves its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain kinases related to cancer pathways, particularly Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole duplication, and its inhibition can lead to cell cycle arrest in cancer cells . The compound’s ability to modulate these pathways suggests potential applications in cancer therapy.

Biological Activity

In Vitro Studies

- Enzyme Inhibition : 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile has shown promising results in inhibiting enzymes involved in tumor progression. For instance, it inhibits PLK4 activity, leading to reduced proliferation of cancer cell lines with mutated p53 pathways .

- Cell Viability Assays : In studies involving various cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

In Vivo Studies

- Animal Models : In murine models of cancer, administration of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile resulted in significant tumor size reduction compared to control groups. This suggests effective bioavailability and therapeutic efficacy in vivo.

Case Studies

- PLK4 Inhibition in Cancer Therapy :

- Comparison with Other Compounds :

Data Table: Biological Activities of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.